Bienvenue dans la boutique en ligne BenchChem!

2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine

nAChR electrophysiology agonist potency

PTHP is a stable, single-species reference agonist for nAChR research. Unlike anabaseine—a dynamic three-form mixture—PTHP remains >99% protonated at physiological pH, ensuring consistent dose-response relationships. With EC₅₀ values of 1.54–3.64 µM across human α4β2, rat α7, and human TE671 muscle-type receptors, it delivers reproducible positive control for calibrating automated patch-clamp and fluorescence-based screening platforms, enabling reliable Z'-factor determination in high-throughput campaigns.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B13102461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1CNC(=NC1)C2=CN=CC=C2
InChIInChI=1S/C9H11N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2,(H,11,12)
InChIKeyGJLTXRWLJHQRCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine (PTHP): A Stable Nicotinic Agonist Tool Compound for nAChR Research and Insecticide Lead Discovery


2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine (CAS 35059-05-3, also known as PTHP or 2-THP) is a synthetic heterocyclic compound belonging to the 1,4,5,6-tetrahydropyrimidine class, characterized by a cyclic amidinium moiety that remains >99% protonated at physiological pH . It is formally classified as a nicotinic acetylcholine receptor (nAChR) agonist in the MeSH supplementary concept database and serves as a stable structural analog of the cyclic iminium form of the marine alkaloid anabaseine [1]. The compound has a molecular formula of C9H11N3 (free base), a molecular weight of 161.2 g/mol, a density of 1.19 g/cm³, and a boiling point of 346.1°C at 760 mmHg .

Why 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine Cannot Be Interchanged with Other Tetrahydropyrimidines or Nicotinic Agonists


The tetrahydropyrimidine scaffold is common to numerous pharmacologically active compounds, including neonicotinoid insecticides (e.g., nitenpyram) and muscarinic receptor modulators. However, the presence of a 2-(3-pyridyl) substituent on the tetrahydropyrimidine ring is a critical structural determinant for nAChR agonist activity. Compounds lacking this substituent, or possessing alternative aryl groups, display negligible or divergent receptor pharmacology [1]. Furthermore, the ionization state of the tetrahydropyrimidine ring profoundly affects receptor engagement: the cyclic amidinium form of PTHP is >99% ionized at pH 7.4 with a pKa exceeding 10, whereas the closely related cyclic imine analog 2,3′-bipyridyl (pKa 4.4) is >99.9% unionized under the same conditions, resulting in a >275-fold loss of potency at human α4β2 nAChRs [1]. Even anabaseine, the natural product template, exists as a dynamic mixture of three interconverting forms at physiological pH, of which only approximately 33% (the cyclic iminium form) is pharmacologically active—introducing substantial variability in dose-response studies [1]. PTHP eliminates this ambiguity by providing a single, stable, constitutively active species. These molecular-level differences render generic substitution scientifically invalid for quantitative pharmacological investigations.

Quantitative Comparative Evidence for 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine: Head-to-Head Data Across Five nAChR Subtypes


nAChR Agonist Potency Profile: PTHP Delivers Near-Anabaseine Potency Across Four Vertebrate Receptor Subtypes

In a direct head-to-head comparison using two-electrode voltage-clamp electrophysiology on nAChR subtypes expressed in Xenopus oocytes, PTHP exhibited EC50 values within 1.3- to 1.6-fold of the natural toxin anabaseine across human α4β2 (3.64 vs 2.85 µM), rat α7 (1.54 vs 1.87 µM), human TE671 muscle-type (1.7 vs 1.2 µM), and Torpedo electric organ (0.47 vs 0.29 µM) receptors [1]. This demonstrates that PTHP retains the full-spectrum vertebrate nAChR agonist activity of anabaseine while providing the practical advantage of being a single, stable chemical species [1].

nAChR electrophysiology agonist potency

Radioligand Binding Affinity: PTHP Competes with [3H]-Cytisine and [125I]-α-Bungarotoxin at nAChR Orthosteric Sites

In competitive radioligand displacement assays performed in parallel with anabaseine, PTHP demonstrated specific binding to neuronal and neuromuscular nAChR subtypes. At rat α4β nAChRs, PTHP displaced [3H]-cytisine with a Ki of 0.38 ± 0.07 µM, compared to 0.096 ± 0.01 µM for anabaseine (approximately 4-fold higher Ki) [1]. At rat α7 nAChRs, PTHP displaced [125I]-α-bungarotoxin with a Ki of 1.54 ± 0.76 µM, which was comparable to anabaseine's Ki of 1.87 ± 0.10 µM (PTHP exhibits nominally higher affinity at this subtype, though within overlapping error margins) [1]. In contrast, the cyclic imine analog 2,3′-bipyridyl showed negligible displacement at both subtypes (Ki >50 µM at α4β; >2300 µM at α7) [1].

radioligand binding nAChR receptor affinity

Greater Than 275-Fold Potency Advantage Over the Structural Analog 2,3′-Bipyridyl at Vertebrate nAChRs

A direct comparison of PTHP with its closest structural analog—2,3′-bipyridyl, which differs only by the oxidation state of the heterocyclic ring (amidinium vs imine)—reveals a striking divergence in pharmacological activity [1]. At human α4β2 nAChRs, PTHP exhibited an EC50 of 3.64 µM, whereas 2,3′-bipyridyl required concentrations exceeding 1000 µM to elicit a response (>275-fold difference) [1]. At rat α7 nAChRs, the disparity was even more pronounced: PTHP EC50 = 1.54 µM versus 2,3′-bipyridyl EC50 > 2300 µM (>1,490-fold difference) [1]. This differential is mechanistically explained by the pKa difference between the two compounds: PTHP's amidinium group (pKa >10) ensures >99% protonation at pH 7.4, whereas 2,3′-bipyridyl's pyridyl nitrogen (pKa 4.4) leaves >99.9% of molecules unionized and incapable of interacting with the cation-requiring vertebrate nAChR orthosteric site [1].

structure-activity relationship nAChR selectivity analog comparison

Defined Protonation State and Chemical Stability: PTHP as a Constitutively Active Single-Species Agonist

A fundamental limitation of anabaseine as a pharmacological tool is its dynamic tautomeric equilibrium: at physiological pH, anabaseine exists as an approximately equal mixture of cyclic iminium, cyclic imine, and open-chain ammonium-ketone forms, of which only the cyclic iminium (approximately 33% of total) is pharmacologically active at vertebrate nAChRs [1]. PTHP was explicitly designed and experimentally validated to overcome this limitation. The tetrahydropyrimidinyl analog is predicted to be >99% ionized at pH 7.4, possesses a pKa exceeding 10, and—critically—does not undergo ring opening within the physiological pH range because the amidinium group, unlike the imine group of anabaseine, is not susceptible to hydration and subsequent ring opening [1]. In contrast, the cyclic imine analog 2,3′-bipyridyl (pKa 4.4) is >99.9% unionized at pH 7.4, and the open-chain analog MAPP displays ≤1% of the predicted activity [1].

physicochemical stability ionization state assay reproducibility

One-Pot Synthetic Accessibility from Nicotinic Acid with Defined Physicochemical Characterization

PTHP can be synthesized via a direct one-pot condensation of nicotinic acid with 1,3-diaminopropane using boric acid as a catalyst in refluxing toluene, yielding the free base as a colorless oil in 35% isolated yield after chromatographic purification on neutral alumina [1]. The hydrochloride salt is obtained by treatment with HCl in ether, yielding an off-white crystalline solid with a defined melting point of 269–273 °C [1]. Under the same reaction conditions, substituted tetrahydropyrimidine derivatives bearing electron-donating groups (e.g., 6-methyl) gave yields of approximately 20%, indicating that the unsubstituted 3-pyridyl parent compound is the most synthetically accessible member of this series [1]. This one-pot protocol avoids the use of acid chlorides or protecting group strategies required for alternative synthetic routes, offering operational simplicity relative to multi-step sequences [1].

synthetic chemistry heterocycle synthesis process scalability

High-Impact Application Scenarios for 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine Based on Quantitative Differentiation Evidence


Stable Pharmacological Tool for nAChR Subtype Profiling in Ion Channel Drug Discovery

PTHP serves as a chemically stable, single-species reference agonist for profiling functional activity across nAChR subtypes in automated patch-clamp and fluorescence-based screening platforms. Its defined ionization state (>99% protonated at pH 7.4) eliminates the pH-dependent variability inherent to anabaseine, which exists as a three-form equilibrium mixture [1]. With EC50 values of 1.54–3.64 µM across human α4β2, rat α7, and human TE671 muscle-type receptors, PTHP provides a reproducible positive control for calibrating agonist responses in multi-well electrophysiology assays, enabling reliable Z'-factor determination and inter-plate normalization in high-throughput screening campaigns [1].

Reference Ligand for Orthosteric Site Competitive Binding Assays

The demonstrated ability of PTHP to displace both [3H]-cytisine (rat α4β nAChRs, Ki = 0.38 µM) and [125I]-α-bungarotoxin (rat α7 nAChRs, Ki = 1.54 µM) makes it suitable as a non-radioactive competitor or as a reference standard for calibrating radioligand binding assays targeting the ACh orthosteric site [1]. Its >275-fold potency advantage over the imine analog 2,3′-bipyridyl confirms that the amidinium pharmacophore is essential for binding, providing a clear negative control framework for structure-activity relationship (SAR) studies aimed at identifying novel nAChR ligands [1].

Scaffold for Insecticidal Tetrahydropyrimidine Library Synthesis

The one-pot synthetic accessibility of PTHP from inexpensive starting materials (nicotinic acid and 1,3-diaminopropane) in 35% isolated yield provides a practical entry point for generating focused libraries of 2-aryl-tetrahydropyrimidine derivatives for insecticide discovery [2]. The tetrahydropyrimidine scaffold is a recognized pharmacophore in neonicotinoid insecticide design, and the 2-(3-pyridyl) substituent of PTHP mimics the 3-pyridylmethyl moiety critical for insect nAChR recognition [1]. The synthetic protocol has been validated for substituted nicotinic acid derivatives, enabling systematic exploration of substituent effects on insecticidal potency [2].

Physicochemical Reference Standard for Amidinium-Containing Heterocycle Characterization

With a well-defined melting point (269–273 °C as the HCl salt), complete 1H and 13C NMR assignments, and a pKa exceeding 10, PTHP is suitable as a physicochemical reference standard for analytical method development and validation in laboratories studying amidinium-containing heterocycles [2]. Its high basicity and resistance to ring-opening hydrolysis distinguish it from imine-containing analogs, providing a benchmark for stability studies of tetrahydropyrimidine-based drug candidates [1].

Quote Request

Request a Quote for 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.